molecular formula C16H20N4O2 B3730792 6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B3730792
M. Wt: 300.36 g/mol
InChI Key: BDTVNLOQSRZPQN-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidinone core substituted with a methoxyphenyl group and a methylpiperazinyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinone core, followed by the introduction of the methoxyphenyl and methylpiperazinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinone derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.

Major Products

The major products formed from these reactions include various substituted pyrimidinones, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which 6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
  • 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
  • 6-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

Uniqueness

Compared to its analogs, 6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-19-7-9-20(10-8-19)16-17-14(11-15(21)18-16)12-3-5-13(22-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTVNLOQSRZPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 2
6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 3
6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 4
6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 5
6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 6
6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

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